5-Iodocytidine

Vue d'ensemble

Description

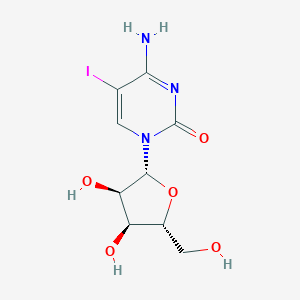

5-Iodocytidine is a modified nucleoside where an iodine atom is substituted at the fifth position of the cytidine molecule

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodocytidine typically involves the iodination of cytidine. One common method is the palladium(0)-catalyzed carboxyamidation of unprotected this compound . This process involves the use of palladium catalysts under mild conditions to introduce the iodine atom at the fifth position of the cytidine molecule.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale iodination reactions under controlled conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is essential to obtain the desired product.

Analyse Des Réactions Chimiques

Types of Reactions: 5-Iodocytidine undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

Photocrosslinking Reactions: this compound is an excellent chromophore for nucleoprotein photocrosslinking, which involves the formation of covalent bonds between nucleic acids and proteins upon irradiation with specific wavelengths of light.

Common Reagents and Conditions:

Palladium Catalysts: Used in the carboxyamidation reaction.

Helium Cadmium Laser: Employed for photocrosslinking reactions at 325 nm.

Major Products:

Substituted Cytidines: Resulting from nucleophilic substitution reactions.

Crosslinked Nucleoprotein Complexes: Formed during photocrosslinking reactions.

Applications De Recherche Scientifique

5-Iodocytidine has several scientific research applications:

Nucleic Acid Chemistry: Used as a probe in studying nucleic acid-protein interactions due to its ability to form high-yield photocrosslinks.

Molecular Biology: Employed in the synthesis of modified oligonucleotides for various biochemical assays.

Mécanisme D'action

The mechanism of action of 5-Iodocytidine primarily involves its ability to form covalent bonds with proteins upon irradiation. This photocrosslinking process is highly selective for aromatic amino acid residues, making it a valuable tool for studying nucleic acid-protein interactions . The iodine atom at the fifth position enhances the chromophore properties, allowing for efficient crosslinking under specific conditions.

Comparaison Avec Des Composés Similaires

5-Iodouracil: Another iodinated nucleoside used for photocrosslinking but with different chromophore properties.

5-Bromouracil: Similar to 5-Iodocytidine but with a bromine atom instead of iodine, resulting in different absorption properties and crosslinking efficiency.

Uniqueness: this compound is unique due to its high efficiency in photocrosslinking reactions compared to other halogenated nucleosides. The iodine atom’s larger size and higher atomic number contribute to its superior chromophore properties, making it more effective in forming covalent bonds with proteins upon irradiation .

Activité Biologique

5-Iodocytidine is a modified nucleoside that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and implications in disease treatment.

Chemical Structure and Synthesis

This compound is characterized by the presence of an iodine atom at the 5-position of the cytidine base. This modification influences its biological activity and interaction with nucleic acids. The synthesis of this compound typically involves iodination of cytidine derivatives, which can be achieved through several methods, including:

- Direct iodination : This method involves the reaction of cytidine with iodine under controlled conditions to yield this compound.

- Phosphoramidite chemistry : This approach allows for the incorporation of this compound into RNA oligomers, facilitating studies on its biological functions and interactions with other biomolecules .

Antiviral Properties

This compound exhibits notable antiviral activity, particularly against several viruses including HIV and herpes simplex virus (HSV). Research indicates that nucleoside analogs like this compound can inhibit viral replication through mechanisms such as:

- Incorporation into viral DNA : Once phosphorylated inside the host cell, this compound can be incorporated into viral DNA during replication, leading to chain termination and inhibition of viral propagation .

- Inhibition of viral enzymes : It may also act as a competitive inhibitor for viral polymerases, disrupting their function and thereby reducing viral load.

A study evaluating new derivatives of 5-substituted uracils highlighted that compounds similar to this compound showed promise as effective agents against various RNA viruses .

Anticancer Activity

The anticancer potential of this compound has been explored in various contexts. Its mechanism involves:

- Inhibition of DNA synthesis : By incorporating into DNA or RNA, it disrupts normal cellular replication processes, which is particularly useful in targeting rapidly dividing cancer cells.

- Potential as a therapeutic agent : Research has indicated that modified nucleosides like this compound can be used in combination therapies to enhance the effectiveness of existing cancer treatments .

The biological activity of this compound can be attributed to several mechanisms:

- Nucleic Acid Incorporation : Its structural similarity to natural nucleosides allows it to be incorporated into RNA or DNA strands during replication or transcription.

- Modulation of Gene Expression : By affecting the stability and translation efficiency of mRNAs, it may influence gene expression profiles in treated cells .

- Epitranscriptomic Effects : As part of the emerging field of epitranscriptomics, modifications like those seen with this compound can alter RNA metabolism and functionality, impacting cellular responses to stress and disease states .

Study on Antiviral Activity

A significant study evaluated the efficacy of this compound against HSV. The results indicated a dose-dependent inhibition of viral replication when cells were treated with varying concentrations of the compound. The study concluded that this compound could serve as a lead compound for developing new antiviral therapies targeting HSV .

Cancer Treatment Applications

In another study focusing on cancer therapy, researchers investigated the effects of this compound on human cancer cell lines. The findings demonstrated that treatment led to reduced cell viability and increased apoptosis rates compared to untreated controls. This suggests its potential utility as an anticancer agent .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12IN3O5/c10-3-1-13(9(17)12-7(3)11)8-6(16)5(15)4(2-14)18-8/h1,4-6,8,14-16H,2H2,(H2,11,12,17)/t4-,5-,6-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQQGJDJXUSAEMZ-UAKXSSHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12IN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00921468 | |

| Record name | 4-Imino-5-iodo-1-pentofuranosyl-1,4-dihydropyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00921468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1147-23-5 | |

| Record name | Iodocytidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001147235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Imino-5-iodo-1-pentofuranosyl-1,4-dihydropyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00921468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.